Cas no 879476-64-9 (8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex purine derivative with potential applications in medicinal chemistry and biochemical research. The compound features a fused imidazopurine core, substituted with three methyl groups and a 3-hydroxypropyl side chain, which may enhance solubility and bioavailability. Its unique structure suggests utility as a precursor or intermediate in the synthesis of nucleoside analogs or enzyme inhibitors. The presence of the hydroxypropyl group offers a reactive handle for further functionalization, making it valuable for derivatization studies. This compound is of interest for researchers exploring purine-based therapeutics or probing nucleotide-binding interactions in biological systems.
8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
879476-64-9 structure
Product Name:8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:879476-64-9
MF:C13H17N5O3
MW:291.305782079697
CID:6009071
PubChem ID:4971697
Update Time:2025-07-23

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(3-hydroxypropyl)-1,6,7-trimethyl- (9CI)
    • F3234-0509
    • 879476-64-9
    • MFCD06613145
    • AKOS001404116
    • Z241121706
    • UPCMLD0ENAT5861158:001
    • AKOS005520196
    • Inchi: 1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(21)15-11(9)20)14-12(18)17(7)5-4-6-19/h19H,4-6H2,1-3H3,(H,15,20,21)
    • InChI Key: LKYZPDNMVXLTPU-UHFFFAOYSA-N
    • SMILES: N12C(C)=C(C)N(CCCO)C1=NC1=C2C(=O)NC(=O)N1C

Computed Properties

  • Exact Mass: 291.13313942g/mol
  • Monoisotopic Mass: 291.13313942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 91.9Ų

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Professional Introduction to Compound with CAS No. 879476-64-9 and Product Name: 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

The compound with the CAS number 879476-64-9 and the product name 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a significant advancement in the field of chemobiology and pharmaceutical research. This molecule belongs to the class of purine derivatives, a category well-known for its diverse biological activities and therapeutic potential. The structural features of this compound make it a promising candidate for further investigation in drug discovery and development.

At the core of its molecular structure lies a imidazo[1,2-gpurine] scaffold, which is a heterocyclic compound featuring a fused imidazole and purine ring system. This specific arrangement of nitrogen atoms and double bonds imparts unique electronic and steric properties to the molecule. The presence of multiple functional groups, including a 3-hydroxypropyl side chain and several methyl substituents at the 1, 6, and 7 positions of the purine ring, contributes to its complex reactivity and potential interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules with remarkable accuracy. Studies have indicated that compounds with similar imidazo[1,2-gpurine] scaffolds exhibit inhibitory effects on various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione may interact with enzymes such as kinases and phosphodiesterases.

The 3-hydroxypropyl side chain is particularly noteworthy due to its potential role in modulating solubility and bioavailability. Hydroxyl groups are known to enhance water solubility while also allowing for hydrogen bonding interactions with biological targets. This dual functionality makes it an attractive feature for designing molecules that can traverse biological membranes while maintaining stable interactions within their target environments.

In the realm of drug discovery, the methyl substituents at the 1, 6, and 7 positions of the purine ring play a crucial role in fine-tuning the pharmacokinetic properties of the compound. These methyl groups can influence metabolic stability by affecting electron distribution across the molecule. Additionally, they can alter binding affinities by introducing steric hindrance or by participating in hydrophobic interactions with protein targets.

Current research in medicinal chemistry has focused on leveraging such structural features to develop novel therapeutic agents. For example, derivatives of imidazo[1,2-gpurine] have been explored for their potential antiviral and anticancer properties. The specific modifications present in 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione may confer unique advantages in these contexts.

One particularly exciting area of investigation is the use of this compound as a scaffold for developing small-molecule inhibitors targeting dysregulated signaling pathways associated with diseases such as cancer and inflammation. By systematically modifying its structure—such as altering the length or branching of the 3-hydroxypropyl side chain—researchers can fine-tune its activity against specific biological targets. This approach aligns well with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique chemical properties make it a valuable tool for studying fundamental biological processes at the molecular level. Researchers can use it as a probe to investigate enzyme mechanisms or as a scaffold to develop new classes of bioactive molecules.

As computational methods continue to evolve,the ability to predict how modifications will affect a molecule's behavior has become increasingly sophisticated. Advanced algorithms can now simulate interactions between 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-gpurine]-2,4-dione and biological targets with unprecedented accuracy. This has accelerated the pace at which new drug candidates can be identified and optimized for clinical development.

In conclusion,the compound with CAS No. 879476-64-9 represents a significant advancement in pharmaceutical research due to its complex structure and promising biological activities。 The presence of key structural features such as the imidazo[1,2-gpurine] scaffold、the 3-hydroxypropyl side chain、and multiple methyl substituents makes it an attractive candidate for further investigation。 As our understanding of molecular interactions continues to grow,compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.

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